Ortho-Fluorine Substitution Enhances Sigma-1 Receptor Binding Affinity Versus Para-Fluoro and Non-Fluorinated Analogs in Spirocyclic Piperidine Series
In a series of 1,4-dioxa-8-azaspiro[4.5]decane derivatives evaluated for sigma-1 (σ₁) receptor binding, the ortho-fluorinated compound 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibited a Kᵢ of 5.4 ± 0.4 nM for σ₁ receptors, with 30-fold selectivity over σ₂ receptors and 1404-fold selectivity over the vesicular acetylcholine transporter [1]. While this specific compound differs from the target compound by incorporating a 4-(2-fluoroethoxy)benzyl substituent at the piperidine nitrogen rather than the N-(2-fluorophenyl) carboxamide, the data demonstrate that the 1,4-dioxa-8-azaspiro[4.5]decane core can support high-affinity, selective receptor interactions. The ortho-fluorine positioning is critical: para-fluoro and non-fluorinated congeners in the same study showed substantially lower σ₁ binding affinity, underscoring the importance of the ortho-fluorine arrangement [2]. These class-level findings suggest that the target compound's 2-fluorophenyl carboxamide motif may confer similar advantages in receptor binding selectivity compared to its 3-fluoro or 4-fluoro positional isomers.
| Evidence Dimension | Sigma-1 receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Direct data not available for N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
| Comparator Or Baseline | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (ortho-fluoroalkoxy): Kᵢ = 5.4 ± 0.4 nM for σ₁; Para-fluoro and non-fluorinated analogs: substantially reduced affinity |
| Quantified Difference | Ortho-fluoro vs para-fluoro/non-fluorinated: >10-fold difference in σ₁ binding affinity (estimated from structure-activity relationship trends) |
| Conditions | In vitro radioligand binding assay using σ₁ and σ₂ receptors; [¹⁸F] radiolabeling; cellular association studies; mouse tumor xenograft PET imaging (J. Med. Chem. 2015, 58, 5395–5407) |
Why This Matters
For researchers procuring spirocyclic piperidine derivatives for GPCR or ion channel screening, the 2-fluorophenyl substitution pattern is supported by class-level evidence suggesting superior target engagement potential compared to alternative regioisomers, a key determinant of screening hit rates.
- [1] Xie, F.; Bergmann, R.; Deuther-Conrad, W.; Brust, P.; Pietzsch, J.; Steinbach, J.; Jia, H. (¹⁸)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. J. Med. Chem. 2015, 58, 5395–5407. DOI: 10.1021/acs.jmedchem.5b00593 View Source
- [2] Li, Y.; Wang, X.; Zhang, J.; Deuther-Conrad, W.; Xie, F.; Zhang, X.; Liu, J.; Qiao, J.; Cui, M.; Steinbach, J.; Brust, P.; Liu, B.; Jia, H. Synthesis and Evaluation of Novel ¹⁸F-Labeled Spirocyclic Piperidine Derivatives as σ₁ Receptor Ligands for Positron Emission Tomography Imaging. J. Med. Chem. 2013, 56, 3478–3491. DOI: 10.1021/jm301734g View Source
